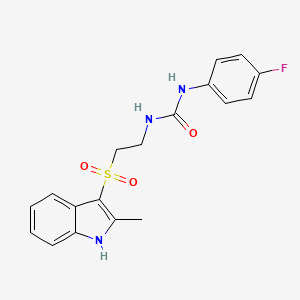

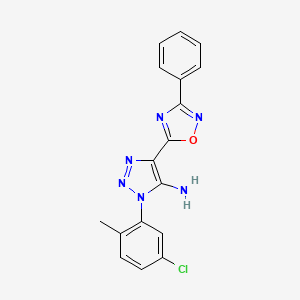

![molecular formula C11H15N3 B2469055 4-(azetidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 2320142-41-2](/img/structure/B2469055.png)

4-(azetidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

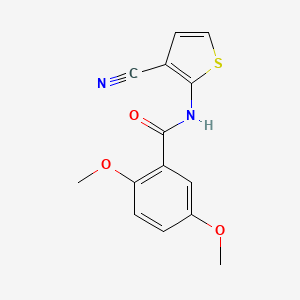

Chemical Synthesis and Biological Activity

4-(Azetidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine and related compounds are extensively researched for their potential in synthesizing novel organic compounds with significant biological activities. For example, these compounds have been explored for their capability to act as intermediates in synthesizing new pyrimidine-azetidinone analogues with antioxidant, antimicrobial, and antitubercular activities. The synthesis involves condensation and cycloaddition reactions, resulting in compounds that show promise against various bacterial, fungal strains, and mycobacterium tuberculosis, providing a basis for designing further antibacterial and antitubercular compounds (Chandrashekaraiah et al., 2014).

Antidepressant and Nootropic Agents

Further research has indicated the potential use of 2-azetidinones, synthesized from pyrimidine carbohydrazides, as central nervous system (CNS) active agents. These compounds have shown significant antidepressant and nootropic activities in dose-dependent manners, highlighting the 2-azetidinone skeleton's potential as a valuable structure for developing new and safe CNS active agents for therapeutic use (Thomas et al., 2016).

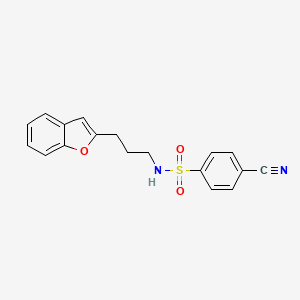

Antiviral Research

Additionally, the azetidine compound family has been explored for antiviral activities. Specifically, carbocyclic analogues of 2',3'-didehydro-2',3'-dideoxy purine nucleosides, synthesized from azetidine compounds, have emerged as potent and selective anti-HIV agents. One compound, in particular, has demonstrated the ability to inhibit the infectivity and replication of HIV in T-cells at concentrations significantly below toxic levels, marking it as a potential candidate for antiretroviral therapy development (Vince & Hua, 1990).

Anticancer Research

In the realm of cancer research, compounds derived from azetidines have been synthesized to function as dual inhibitors of critical enzymes like dihydrofolate reductase and thymidylate synthase, showing potential as antitumor agents. These compounds have demonstrated inhibitory activities against both enzymes, with one being the first example of a 2,4-diamino classical antifolate with potent activity against human DHFR and TS. This highlights the pyrrolo[2,3-d]pyrimidine scaffold's potential for dual DHFR-TS and tumor inhibitory activity, with the 4-position substituent determining the potency (Gangjee et al., 2005).

Propiedades

IUPAC Name |

4-(azetidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-8-12-10-5-2-4-9(10)11(13-8)14-6-3-7-14/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNGINTVQORWTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCC2)C(=N1)N3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2468976.png)

![1-(3,5-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2468980.png)

![8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2468981.png)

![3-[(4S)-1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2468982.png)

![N-{[1-(prop-2-enoyl)piperidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B2468987.png)

![Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate](/img/structure/B2468992.png)

![3-(3-methoxyphenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2468993.png)